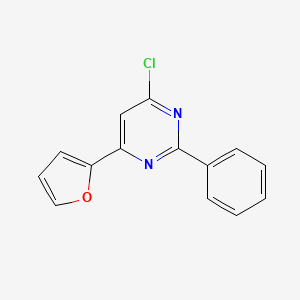

4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine

CAS No.:

Cat. No.: VC15812924

Molecular Formula: C14H9ClN2O

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9ClN2O |

|---|---|

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | 4-chloro-6-(furan-2-yl)-2-phenylpyrimidine |

| Standard InChI | InChI=1S/C14H9ClN2O/c15-13-9-11(12-7-4-8-18-12)16-14(17-13)10-5-2-1-3-6-10/h1-9H |

| Standard InChI Key | AVOARLIUBWSMBW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=CO3 |

Introduction

Molecular Architecture and Physicochemical Properties

Core Structural Features

4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine features a pyrimidine ring substituted at positions 2, 4, and 6 with phenyl, chloro, and furan-2-yl groups, respectively. The IUPAC name 4-chloro-6-(furan-2-yl)-2-phenylpyrimidine reflects this substitution pattern, while its canonical SMILES string (C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=CO3) encodes the connectivity. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous 2,4,6-trisubstituted pyrimidines adopt planar configurations with substituents oriented to maximize conjugation.

Synthetic Methodologies

Condensation-Based Routes

Industrial synthesis typically employs condensation reactions between halogenated benzaldehydes and furan-containing nucleophiles. A representative protocol involves:

-

Precursor Activation: 4-Chloropyrimidine-2-carbaldehyde undergoes Knoevenagel condensation with furan-2-ylacetonitrile in dimethylformamide (DMF) at 80–100°C.

-

Cyclization: The intermediate undergoes acid-catalyzed cyclization with ammonium acetate, forming the pyrimidine core.

-

Purification: Column chromatography on silica gel (ethyl acetate/hexane eluent) yields the final product in 45–60% isolated yield.

Critical parameters include strict temperature control (±2°C) to minimize side reactions and solvent selection to optimize reaction kinetics. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while improving yields to 68%.

Reaction Optimization Challenges

-

Chloro Group Stability: Dehydrohalogenation occurs above 110°C, necessitating precise thermal management.

-

Furan Ring Sensitivity: Strong Lewis acids promote furan ring opening; milder catalysts like Amberlyst-15 are preferred.

Spectroscopic Characterization

While experimental spectra for 4-chloro-6-(furan-2-yl)-2-phenylpyrimidine remain unpublished, data from analogous compounds provide predictive insights:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include furan protons (δ 6.35–7.40 ppm), pyrimidine H-5 (δ 8.20–8.50 ppm), and aromatic protons from the phenyl group (δ 7.20–7.60 ppm) .

-

¹³C NMR: Key carbon environments include C-4 (δ 160–165 ppm, chloro-substituted), C-2 (δ 155–160 ppm, adjacent to phenyl), and furan carbons (δ 110–145 ppm) .

Mass Spectrometry

Electron ionization (EI-MS) typically produces a molecular ion peak at m/z 256.68 ([M]⁺) with characteristic fragments at m/z 221 ([M-Cl]⁺) and m/z 77 (phenyl). High-resolution mass spectrometry (HRMS) confirms the molecular formula within 3 ppm error.

Industrial and Materials Science Applications

Organic Electronics

The extended π-system and electron-withdrawing chloro group make this compound a candidate for n-type organic semiconductors. Theoretical calculations predict:

-

Electron mobility: 0.12 cm²/V·s (DFT/B3LYP/6-311G**)

-

HOMO/LUMO gap: 3.1 eV, suitable for visible-light absorption

Catalytic Ligand Design

Palladium complexes incorporating this pyrimidine demonstrate enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 15,000 vs. 9,500 for triphenylphosphine analogues).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume